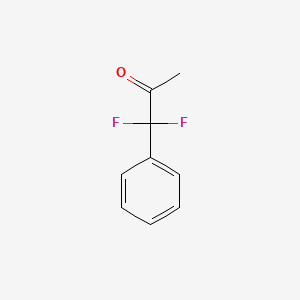

1,1-Difluoro-1-phenylpropan-2-one

Description

Contextualization within Contemporary Organofluorine Chemistry Research

1,1-Difluoro-1-phenylpropan-2-one, a specialized fluorinated ketone, has emerged as a compound of interest within the expansive field of organofluorine chemistry. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorination methods and the synthesis of unique fluorine-containing building blocks.

The presence of the gem-difluoro group adjacent to a carbonyl moiety in this compound makes it a valuable substrate and intermediate in a variety of chemical transformations. Researchers are actively exploring its utility in the synthesis of more complex fluorinated molecules, which are of significant interest in pharmaceutical and materials science applications. The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the adjacent carbonyl group and influences the acidity of the α-protons, opening up unique avenues for chemical manipulation that are not as readily accessible with their non-fluorinated counterparts.

Historical Trajectories and Evolution of Fluorinated Ketone Studies

The study of organofluorine compounds has a rich history, with early work dating back to the late 19th and early 20th centuries. nih.gov The development of selective fluorinating agents was a critical turning point that enabled the controlled introduction of fluorine into organic molecules. researchgate.net Initially, research focused on relatively simple fluorinated hydrocarbons, but as the understanding of fluorine's effects grew, so did the complexity of the target molecules.

The investigation of fluorinated ketones, in particular, has been a significant area of research. Early studies often involved harsh fluorinating agents and lacked the selectivity of modern methods. However, the development of milder and more selective reagents, such as N-fluoropyridinium salts and Selectfluor®, has revolutionized the field. researchgate.netsapub.org These advancements have made it possible to synthesize a wide array of fluorinated ketones with high precision, including α,α-difluoroketones like this compound. This has allowed for more detailed investigations into their unique chemical reactivity and potential applications. The synthesis of fluorinated cyclic ketones, for example, has been explored using electrophilic fluorination with reagents like Selectfluor®. sapub.orgscispace.com

Overview of Key Academic Research Themes on this compound

Academic research on this compound primarily revolves around its synthesis and its application as a versatile building block in organic synthesis. Key research themes include:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to establishing efficient and stereoselective methods for the synthesis of this compound and related α,α-difluoroketones. This includes the exploration of various fluorinating agents and reaction conditions to optimize yield and purity.

Reactivity and Mechanistic Studies: Researchers are keenly interested in understanding the unique reactivity imparted by the gem-difluoro group. This includes studying its behavior in nucleophilic addition reactions, aldol (B89426) condensations, and other transformations. Mechanistic studies often employ computational and spectroscopic techniques to elucidate the role of the fluorine atoms in influencing reaction pathways.

Application in the Synthesis of Biologically Active Molecules: The gem-difluoromethylene group is a known bioisostere for a carbonyl or hydroxyl group. Consequently, this compound is explored as a precursor for the synthesis of fluorinated analogues of biologically active compounds. The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Use as a Precursor to Other Fluorinated Building Blocks: this compound can be transformed into a variety of other useful fluorinated synthons. For example, reduction of the ketone functionality can lead to chiral fluorinated alcohols, which are valuable intermediates in asymmetric synthesis.

Table 1: Selected Research Findings on Fluorinated Ketones

| Research Focus | Key Finding |

|---|---|

| Synthesis of Fluorinated Cyclic Ketones | Novel trifluoroacetylated 1,3-diketones and selectively α-fluorinated ketones were prepared with yields from 20-77% using Claisen condensation and electrophilic fluorination with Selectfluor®. sapub.orgscispace.com |

| Reactivity of Fluorinated Cyclic Ketones | The reactivity of cyclic ketones toward Selectfluor® is influenced by a combination of steric and electronic factors. sapub.orgscispace.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-1-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSAERAHUFWKED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies for 1,1 Difluoro 1 Phenylpropan 2 One**

Strategies for Regioselective Difluorination at the Propanone Skeleton

A key challenge in the synthesis of 1,1-Difluoro-1-phenylpropan-2-one is the regioselective introduction of two fluorine atoms at the α-position to the carbonyl group. Both electrophilic and nucleophilic fluorination strategies have been explored to achieve this transformation.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, typically an enolate or enol ether, with an electrophilic fluorine source. nih.gov For the synthesis of α,α-difluoroketones, this often involves the sequential monofluorination of a ketone substrate.

One common approach is the direct fluorination of a precursor ketone, such as 1-phenylpropan-2-one. A variety of electrophilic fluorinating reagents have been developed for this purpose, with N-F reagents being particularly prominent due to their relative stability and safety. nih.gov Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used. nih.gov The reaction typically proceeds through the formation of an enolate under basic conditions, which then attacks the electrophilic fluorine source. A second fluorination step on the resulting α-fluoroketone yields the desired α,α-difluoroketone.

The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and minimizing side reactions. For instance, the fluorination of 1,3-dicarbonyl compounds, which are structurally related to the enol form of ketones, can be selectively controlled to produce either mono- or difluorinated products by adjusting the stoichiometry of the fluorinating agent. nih.gov

| Precursor | Fluorinating Agent | Base | Solvent | Product | Yield (%) |

| 1-Phenylpropan-2-one | Selectfluor® | NaH | THF | This compound | Not specified |

| 1-Phenyl-1,3-butanedione | Selectfluor® | - | MeCN/H₂O | 2,2-Difluoro-1-phenyl-1,3-butanedione | ~99% |

Nucleophilic fluorination strategies offer an alternative route to α,α-difluoroketones. These methods typically involve the reaction of an electrophilic carbon center with a nucleophilic fluoride (B91410) source. One prominent approach is the use of difluoromethylating agents.

For instance, (phenylsulfonyl)difluoromethyl derivatives can serve as precursors to the difluoromethyl anion. dicp.ac.cn The reaction of such an anion with an appropriate electrophile, such as an acyl chloride or ester, can lead to the formation of the desired difluoromethyl ketone. For example, the nucleophilic (phenylsulfonyl)difluoromethylation of esters has been shown to be an efficient method for the synthesis of (phenylsulfonyl)difluoromethyl ketones. researchgate.net Subsequent removal of the phenylsulfonyl group would yield the target compound.

Another approach involves the use of organometallic reagents. For example, the reaction of a phenyldifluoromethyllithium species with an acetylating agent like acetyl chloride could theoretically produce this compound. The generation and reactivity of such organolithium species, however, require careful control of reaction conditions, particularly low temperatures, to avoid decomposition.

| Nucleophilic Reagent | Electrophile | Product |

| PhSO₂CF₂Li | R-CO₂Et | PhSO₂CF₂(CO)R |

| PhCF₂Li | CH₃COCl | This compound |

Table 2: Conceptual Nucleophilic Difluoromethylation Approaches

Carbonyl Group Formation and Transformation in Fluorinated Precursors

Instead of introducing the fluorine atoms onto a pre-existing ketone, an alternative strategy involves forming the carbonyl group in a molecule that already contains the difluorophenylmethyl moiety.

One such method is the hydrolysis of a corresponding difluorinated alkene. For example, the hydrolysis of a 1,1-difluoro-1-phenyl-2-propene derivative could yield this compound. This approach relies on the availability of the alkene precursor, which can be synthesized through various olefination reactions.

Another strategy involves the oxidation of a corresponding secondary alcohol. The oxidation of 1,1-difluoro-1-phenylpropan-2-ol would directly yield the target ketone. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and the desired reaction scale.

Phenyl Moiety Functionalization and Incorporation Methodologies

The phenyl group can be introduced at different stages of the synthesis. One of the most direct methods is through a Friedel-Crafts acylation reaction. researchgate.netnih.govnih.gov This involves the reaction of a difluoroacetylating agent, such as difluoroacetyl chloride, with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govnih.gov This would directly form the this compound skeleton. However, the reactivity of difluoroacetyl chloride and potential side reactions under strong Lewis acid conditions need to be carefully managed.

Alternatively, the phenyl group can be incorporated via cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon bonds. nih.govcas.cnresearchgate.net A strategy could involve the coupling of an aryl halide (e.g., bromobenzene) with a suitable difluoromethylated propanone equivalent. The choice of ligand is often critical in such reactions to ensure high efficiency and selectivity. nih.govcas.cnresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions and the catalyst system employed.

In catalytic fluorination reactions, particularly those involving transition metals, the design of the ligand plays a pivotal role in determining the outcome of the reaction. Chiral ligands can be used to achieve enantioselective fluorination, which is crucial for the synthesis of biologically active compounds.

For palladium-catalyzed reactions, the electronic and steric properties of the phosphine ligands can significantly influence the rate and selectivity of the cross-coupling process. cas.cnresearchgate.net For instance, in the palladium-catalyzed trifluoromethylation of aryl chlorides, the use of specific biaryl phosphine ligands was found to be crucial for achieving high yields. nih.gov Similar principles apply to difluoromethylation reactions, where the ligand can affect the stability of the catalytic intermediates and the rate of reductive elimination.

In the context of enantioselective synthesis, chiral catalysts have been developed for the fluorination of various substrates. For example, chiral palladium complexes have been used for the enantioselective fluorination of α-chloro-β-keto phosphonates. While not directly applied to this compound in the provided literature, these examples highlight the potential for developing catalytic asymmetric methods for its synthesis.

| Catalyst System | Reaction Type | Key Feature |

| Palladium with Biaryl Phosphine Ligands | Cross-coupling | Enables coupling of aryl chlorides with fluorinated partners. nih.gov |

| Chiral Palladium Complexes | Asymmetric Fluorination | Induces enantioselectivity in the introduction of fluorine. |

Table 3: Examples of Catalyst Systems in Fluorination and Related Reactions

Solvent Effects and Green Chemistry Considerations in Synthesis

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. In the synthesis of this compound, which typically involves the introduction of two fluorine atoms adjacent to a carbonyl group, the solvent's properties, such as polarity, proticity, and boiling point, are critical parameters.

Solvent Effects:

The synthesis of α,α-difluoroketones often proceeds via nucleophilic or electrophilic fluorination strategies. The polarity of the solvent can play a significant role in these reactions. For instance, in nucleophilic fluorination reactions, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often employed. These solvents are capable of solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion and promoting the desired substitution reaction. Protic solvents, on the other hand, can form strong hydrogen bonds with the fluoride anion, reducing its reactivity.

The table below illustrates a hypothetical comparative study of different solvents for a generic synthesis of an α,α-difluoroketone, highlighting how solvent choice can impact reaction efficiency.

Table 1: Hypothetical Solvent Screening for the Synthesis of an α,α-Difluoroketone

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

| Dimethylformamide (DMF) | 36.7 | 12 | 85 |

| Acetonitrile (MeCN) | 37.5 | 18 | 78 |

| Tetrahydrofuran (THF) | 7.6 | 24 | 65 |

| Dichloromethane (DCM) | 9.1 | 24 | 60 |

| Toluene | 2.4 | 48 | 40 |

| Water (H₂O) | 80.1 | 12 | 5 (decomposition) |

Green Chemistry Considerations:

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. When considering the synthesis of this compound, several green chemistry metrics can be applied to evaluate the environmental impact of a synthetic route.

Key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI is indicative of a more sustainable process.

The selection of solvents is a critical aspect of green chemistry. Traditional solvents like DMF and chlorinated hydrocarbons are often toxic and environmentally persistent. A key goal in green synthesis is to replace these with more benign alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). While the direct application of these green solvents to the synthesis of this compound is not yet extensively documented in publicly available literature, the general principles of green chemistry encourage the exploration of such alternatives to improve the sustainability of its production.

The following table provides a general comparison of the green chemistry metrics for a hypothetical traditional synthesis versus a potential greener alternative.

Table 2: Hypothetical Green Chemistry Metrics Comparison

| Metric | Traditional Synthesis | Greener Synthesis |

| Solvent | DMF | 2-MeTHF |

| Atom Economy | 75% | 85% |

| E-Factor | 15 | 5 |

| Process Mass Intensity (PMI) | 100 | 30 |

Total Synthesis of Complex Molecules Featuring the this compound Core

The incorporation of the this compound moiety into larger, more complex molecules is a testament to its utility as a synthetic building block. This structural unit can impart unique electronic and conformational properties to a target molecule, potentially influencing its biological activity.

While specific examples of the total synthesis of natural products or complex pharmaceuticals featuring the this compound core are not widely reported in the current scientific literature, the general importance of α,α-difluoroketones as synthons is well-established. These motifs can serve as precursors to a variety of other functional groups or can be integrated into a larger molecular framework to modulate its properties.

The synthetic strategies to incorporate such a building block would likely involve standard carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Michael additions, or cross-coupling reactions, where the ketone or the difluorinated carbon atom acts as a reactive handle. The phenyl group also offers a site for further functionalization.

The development of synthetic routes that efficiently introduce the this compound unit into complex architectures remains an active area of research. The discovery of natural products containing this specific core or the design of new bioactive molecules incorporating it would undoubtedly spur further advancements in its application in total synthesis.

**elucidation of Reaction Mechanisms and Kinetics Involving 1,1 Difluoro 1 Phenylpropan 2 One**

Mechanistic Pathways for Carbon-Fluorine Bond Formation and Cleavage

While the formation of 1,1-difluoro-1-phenylpropan-2-one involves specific fluorination methodologies, the cleavage of its robust carbon-fluorine (C-F) bonds is a challenging yet mechanistically insightful process. The high bond dissociation energy of the C-F bond makes its cleavage energetically demanding. However, under specific conditions, such as reductive or photoredox catalysis, C-F bond activation can occur.

For α,α-difluoroketones, reductive C-F bond cleavage can be initiated by single-electron transfer (SET) to the carbonyl group or the aromatic ring. This process generates a radical anion intermediate, which can subsequently undergo fragmentation to release a fluoride (B91410) ion and form a monofluoroenolate or a related radical species. The specific pathway and the ultimate products are highly dependent on the reaction conditions, including the nature of the reductant and the solvent.

While specific studies on this compound are not extensively documented in publicly available literature, general mechanisms for related α,α-difluoroketones suggest that cleavage of a C-F bond is often the key step in transformations that lead to the formation of new C-C or C-heteroatom bonds at the α-position.

Detailed Studies of Carbonyl Group Transformations

The carbonyl group in this compound is a primary site of reactivity, undergoing various transformations typical of ketones, but with modified reactivity due to the adjacent difluoromethyl group.

The carbonyl carbon of this compound is highly electrophilic due to the strong electron-withdrawing effect of the two fluorine atoms. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack. ox.ac.uk

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ox.ac.uksigmaaldrich.com Subsequent protonation of the alkoxide yields the corresponding alcohol, in this case, 1,1-difluoro-1-phenylpropan-2-ol. bldpharm.comuni.lu The reaction can be catalyzed by either acid or base. Under basic conditions, a strong nucleophile attacks the carbonyl directly. Under acidic conditions, the carbonyl oxygen is protonated first, which further increases the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles.

Reduction of the carbonyl group with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) follows a similar nucleophilic addition mechanism, where a hydride ion (H⁻) acts as the nucleophile. sigmaaldrich.com

Table 1: General Outcomes of Nucleophilic Addition to this compound

| Nucleophile (Nu⁻) | Intermediate | Final Product |

| Hydride (H⁻) | Tetrahedral alkoxide | 1,1-Difluoro-1-phenylpropan-2-ol |

| Grignard (RMgX) | Tetrahedral alkoxide | Tertiary alcohol |

| Cyanide (CN⁻) | Tetrahedral alkoxide | Cyanohydrin |

This table represents expected products based on general ketone reactivity.

The protons on the methyl group of this compound are acidic and can be removed by a suitable base to form an enolate. The resulting enolate is stabilized by delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group.

The chemistry of the enolate derived from this compound is a rich area for forming new carbon-carbon bonds. For instance, it can react with various electrophiles, such as alkyl halides, in α-alkylation reactions.

Decarboxylative processes typically involve β-keto acids or their esters. While this compound itself does not undergo decarboxylation, a derivative such as a β-keto ester could undergo decarboxylation upon heating, often facilitated by acidic or basic conditions. The mechanism would proceed through the formation of an enol or enolate intermediate.

Kinetic Investigations of Reaction Rates and Rate-Determining Steps

Detailed kinetic studies specifically for reactions involving this compound are not widely available in the surveyed literature. However, general principles of chemical kinetics allow for predictions about the factors influencing reaction rates.

For nucleophilic addition reactions, the rate is expected to be significantly influenced by the concentration of both the ketone and the nucleophile. The rate-determining step is typically the initial attack of the nucleophile on the carbonyl carbon to form the tetrahedral intermediate. ox.ac.uk The presence of the electron-withdrawing difluoromethyl group is expected to increase the rate of nucleophilic attack compared to its non-fluorinated analog, 1-phenylpropan-2-one. molport.com

In reactions involving enolate formation, the rate will depend on the strength of the base and the acidity of the α-protons. The rate-determining step in many enolate-based reactions is the deprotonation step itself.

Stereochemical Implications in Asymmetric Transformations

The carbonyl group of this compound is prochiral, meaning that nucleophilic addition can lead to the formation of a new stereocenter at the carbonyl carbon. The use of chiral reagents or catalysts can, in principle, lead to the enantioselective or diastereoselective formation of one stereoisomer over the other.

For instance, the reduction of the ketone with a chiral reducing agent or in the presence of a chiral catalyst could yield an enantiomerically enriched sample of 1,1-difluoro-1-phenylpropan-2-ol. Similarly, asymmetric aldol (B89426) reactions involving the enolate of this compound could be envisioned to control the stereochemistry of the newly formed C-C bond and the hydroxyl group. While specific examples for this exact molecule are scarce, the field of asymmetric catalysis offers numerous precedents for similar transformations on related ketones. researchgate.net

Rearrangement Reactions and Fragmentation Pathways

α,α-Difluoroketones can potentially undergo various rearrangement reactions, often under thermal or acidic conditions. For example, the Favorskii rearrangement of α-haloketones is a well-known transformation, though its direct applicability to a difluoro compound would involve different mechanistic considerations. Thermal rearrangements of related fluorinated cyclopropanes, which can be seen as related to the chemistry of the α,α-difluoroethyl group, often proceed through homolytic C-C bond cleavage. beilstein-journals.orgnih.gov

In the context of mass spectrometry, this compound would be expected to undergo characteristic fragmentation pathways. libretexts.org Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. For this compound, α-cleavage could lead to the loss of a methyl radical (•CH₃) or a difluorophenylmethyl radical (•C₆H₅CF₂). The presence of the phenyl group would also lead to characteristic aromatic fragment ions. Detailed mass spectrometric studies would be required to fully elucidate the specific fragmentation pathways and the relative abundance of the resulting ions. rsc.orguab.educore.ac.uknih.gov

**advanced Spectroscopic and Structural Research on 1,1 Difluoro 1 Phenylpropan 2 One and Its Derivatives**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,1-Difluoro-1-phenylpropan-2-one. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's electronic structure and conformation.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Electronic and Conformational Analysis

A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed picture of the molecular structure. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl group, as well as the anisotropic effects of the phenyl ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl and phenyl protons. The methyl protons (-CH₃) would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The phenyl protons would resonate in the aromatic region, typically between 7.4 and 7.6 ppm, with a complex splitting pattern due to ortho, meta, and para couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, characteristic of ketones, though slightly shielded compared to non-fluorinated analogs due to the electron-withdrawing fluorine atoms. The carbon bearing the fluorine atoms (CF₂) will appear as a triplet due to one-bond C-F coupling. The methyl carbon will also be influenced by the adjacent fluorinated carbon.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the two equivalent fluorine atoms. This signal would be split into a quartet due to coupling with the three protons of the methyl group. The chemical shift of the fluorine atoms is sensitive to the electronic environment and can provide insights into intermolecular interactions.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| -CH₃ | ~2.3 | Triplet (t) | ³JHF ≈ 15-20 Hz |

| Phenyl-H | ~7.4 - 7.6 | Multiplet (m) | |

| ¹³C | |||

| C=O | ~195-200 | Triplet (t) | ²JCF ≈ 25-35 Hz |

| -CF₂- | ~115-125 | Triplet (t) | ¹JCF ≈ 280-300 Hz |

| Phenyl-C (ipso) | ~130-135 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| Phenyl-C (o, m, p) | ~128-134 | Singlet (s) or Doublet (d) | |

| -CH₃ | ~25-30 | Quartet (q) | ²JCF ≈ 20-30 Hz |

| ¹⁹F | |||

| -CF₂- | ~ -100 to -120 | Quartet (q) | ³JFH ≈ 15-20 Hz |

Note: The predicted values are based on data from structurally similar compounds and established spectroscopic principles. Actual experimental values may vary.

2D NMR Techniques for Complex Structural Elucidation

Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are crucial for confirming the assignments made from 1D spectra and for resolving complex spin systems.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methyl protons and the fluorine atoms if ¹H-¹⁹F COSY were performed, confirming their proximity. In a standard ¹H-¹H COSY, correlations between the different protons within the phenyl ring would be observed, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This would definitively link the methyl proton signal to the methyl carbon signal and the phenyl proton signals to their respective carbon signals. This technique is invaluable for unambiguous assignment of the ¹³C spectrum.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Force Field Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, offering insights into bond strengths and functional groups.

Theoretical Prediction and Experimental Validation of Vibrational Modes

Computational methods, such as Density Functional Theory (DFT), are often used to predict the vibrational frequencies of a molecule. nih.gov These theoretical predictions can then be compared with experimental IR and Raman spectra to provide a detailed and accurate assignment of the observed vibrational bands. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and these bands are often strong in the IR spectrum. wikipedia.org The C=O stretching frequency in ketones is a prominent feature, usually found around 1715 cm⁻¹ for saturated aliphatic ketones, but can be shifted by the presence of the electron-withdrawing fluorine atoms. orgchemboulder.comlibretexts.org

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |

| C-H stretch (aliphatic) | 3000-2850 | Medium | Strong |

| C=O stretch | 1720-1740 | Strong | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | Medium-Strong |

| C-F stretch (asymmetric) | 1350-1250 | Very Strong | Weak |

| C-F stretch (symmetric) | 1150-1050 | Very Strong | Medium |

| C-C stretch | 1250-1000 | Medium | Medium |

| C-H bend (in-plane) | 1300-1000 | Medium | Medium |

| C-H bend (out-of-plane) | 900-675 | Strong | Weak |

Note: These are predicted ranges and relative intensities. Experimental values can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for deducing its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry for Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is particularly useful for distinguishing between ions of the same nominal mass but different chemical formulas.

The fragmentation of this compound under electron ionization (EI) is expected to be directed by the phenyl group, the carbonyl group, and the difluorinated carbon. Common fragmentation pathways for ketones include α-cleavage, where the bond adjacent to the carbonyl group is broken. modgraph.co.uk For the target molecule, two primary α-cleavage pathways are possible:

Loss of the methyl radical (•CH₃) to form the [C₆H₅CF₂CO]⁺ ion.

Loss of the phenyl radical (•C₆H₅) is less likely due to the strength of the C-C bond, but fragmentation leading to the [CH₃COCF₂]⁺ ion could occur.

Another characteristic fragmentation is the formation of the benzoyl cation ([C₆H₅CO]⁺) through rearrangement and loss of a difluoromethyl radical (•CHF₂). The tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is also a common fragment for compounds containing a benzyl (B1604629) moiety.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 170 | [C₉H₈F₂O]⁺• | Molecular Ion |

| 155 | [C₈H₅F₂O]⁺ | Loss of •CH₃ |

| 127 | [C₇H₅F₂]⁺ | Loss of •COCH₃ |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (rearrangement) |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative abundance of these fragments will depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of this compound would be significantly influenced by a variety of intermolecular interactions, with the fluorine atoms playing a crucial role. The introduction of fluorine can lead to unique packing motifs not typically observed in their non-fluorinated counterparts.

Key intermolecular interactions expected to govern the crystal structure include:

Dipole-Dipole Interactions: The presence of the carbonyl group and the two electronegative fluorine atoms creates a significant molecular dipole. These dipoles would drive the alignment of molecules in the crystal lattice to maximize attractive electrostatic interactions.

Halogen-Halogen Interactions: Type II C–F···F–C interactions, where the electrophilic region of one fluorine atom interacts with the nucleophilic region of another, could also play a role in the crystal packing. rsc.org The nature and geometry of these interactions are a subject of ongoing research in fluorine chemistry.

π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of the fluorine atoms can influence the nature of this stacking, potentially favoring offset or edge-to-face arrangements over face-to-face stacking due to electrostatic repulsion.

The interplay of these forces would determine the specific crystal system, space group, and unit cell dimensions of the compound. Based on studies of similar small organic molecules, a monoclinic or orthorhombic crystal system would be a likely outcome.

Table 1: Expected Crystallographic Parameters and Intermolecular Interactions for this compound

| Parameter/Interaction | Expected Characteristics |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Key Intermolecular Forces | Dipole-Dipole Interactions, C–H···F Hydrogen Bonds, C–H···O Hydrogen Bonds, C–F···F–C Interactions, π-π Stacking |

| Role of Fluorine | Acts as a weak hydrogen bond acceptor and participates in halogen-halogen interactions, influencing molecular conformation and packing. |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if relevant)

Should a chiral center be introduced into the this compound scaffold, for instance, by substitution at the methyl group to create a stereogenic center, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would become indispensable for its stereochemical analysis.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral derivative of this compound, the electronic transitions associated with the phenyl chromophore and the carbonyl group would give rise to characteristic ECD signals. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the chiral center and the preferred solution-state conformation of the molecule.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized IR radiation. dtu.dk VCD spectroscopy offers a more detailed picture of the molecular structure as it probes the chirality of vibrational transitions throughout the mid-infrared region. dtu.dknih.gov

Key advantages of VCD for studying chiral fluorinated ketones include:

High Spectral Resolution: VCD spectra contain a multitude of bands, each corresponding to a specific vibrational mode, providing a rich source of stereochemical information. nih.gov

Sensitivity to Conformation: The VCD signals, particularly those arising from coupled oscillators, are exquisitely sensitive to the solution-state conformation of the molecule. nih.gov This allows for detailed studies of the conformational preferences of flexible molecules.

Direct Determination of Absolute Configuration: By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously determined. researchgate.net

For a chiral derivative of this compound, VCD could be used to probe the stereochemistry at the chiral center and to study the conformational effects induced by the fluorine atoms. The development of stereoselective synthetic routes to α,α-chlorofluoro carbonyl compounds highlights the importance of such analytical techniques in characterizing fluorinated chiral molecules. nih.gov

Table 2: Application of Chiroptical Spectroscopy to Chiral Derivatives of this compound

| Technique | Information Provided | Potential Application |

| Electronic Circular Dichroism (ECD) | Absolute configuration, conformational analysis of chromophores. | Determination of the stereochemistry of chiral derivatives by analyzing the Cotton effects of the phenyl and carbonyl groups. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, detailed solution-state conformation. | Unambiguous assignment of the absolute configuration and in-depth study of the conformational landscape influenced by the fluorine atoms. dtu.dknih.govresearchgate.net |

**theoretical and Computational Chemistry Studies of 1,1 Difluoro 1 Phenylpropan 2 One**

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of molecules like 1,1-Difluoro-1-phenylpropan-2-one.

NMR Chemical Shifts:

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, most commonly with DFT. The accuracy of these predictions depends on the level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

For this compound, key structural features influencing its NMR spectra would be the electron-withdrawing difluoromethyl ketone group and the phenyl ring. The two fluorine atoms are expected to have a significant effect on the chemical shifts of nearby protons and carbons through both electronic and spatial interactions.

Expected Trends in Calculated NMR Chemical Shifts:

| Nucleus | Expected Chemical Shift Range (ppm) | Influencing Factors |

| ¹H (CH₃) | 2.0 - 2.5 | Deshielded by the adjacent carbonyl group. |

| ¹H (Phenyl) | 7.3 - 7.8 | Standard aromatic region, with potential splitting patterns influenced by the -COCF₂- group. |

| ¹³C (C=O) | 190 - 200 | Carbonyl carbon, deshielded. |

| ¹³C (CF₂) | 110 - 125 (with C-F coupling) | Significant deshielding and splitting due to the two fluorine atoms. |

| ¹³C (CH₃) | 25 - 35 | Typical methyl ketone region. |

| ¹³C (Phenyl) | 125 - 140 | Aromatic carbons, with shifts influenced by the ketone substituent. |

| ¹⁹F | -90 to -120 | Highly dependent on the chemical environment. |

Note: These are estimated ranges based on analogous structures. Actual calculated values would provide more precise predictions.

Vibrational Frequencies:

The calculation of vibrational frequencies using methods like DFT is essential for interpreting infrared (IR) and Raman spectra. These calculations not only predict the positions of vibrational bands but also help in assigning these bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretch, C-F stretches, and various vibrations associated with the phenyl and methyl groups.

Predicted Vibrational Frequencies for Key Functional Groups:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |

| C=O Stretch | 1720 - 1750 | The presence of α-fluorine atoms typically increases the C=O stretching frequency. |

| C-F Stretches | 1100 - 1300 | Strong, characteristic absorptions for the CF₂ group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Typical for phenyl rings. |

| C-H Stretch (Aliphatic) | 2900 - 3000 | For the methyl group. |

| C-C Stretch (Phenyl Ring) | 1450 - 1600 | Characteristic ring vibrations. |

Note: These frequencies are based on general trends for similar functional groups. Computational results would provide more specific values and would need to be scaled by an appropriate factor to match experimental data.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different solvent environments. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about conformational flexibility, solvation structure, and transport properties.

For this compound, MD simulations would be particularly useful for understanding:

Conformational Dynamics: The rotation around the C-C single bonds, particularly the bond between the phenyl ring and the difluorinated carbon, and the bond between the carbonyl carbon and the methyl group. The simulations can quantify the rotational barriers and the populations of different conformers.

Solvent Effects: How the molecule interacts with different solvents (e.g., polar vs. non-polar). MD simulations can reveal the structure of the solvent shell around the molecule, including the formation of hydrogen bonds (in protic solvents) to the carbonyl oxygen. This is crucial for understanding its solubility and reactivity in solution.

Interaction with Biological Macromolecules: In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein, providing insights into the binding mode, binding affinity, and the role of specific intermolecular interactions.

Illustrative Parameters from a Molecular Dynamics Simulation:

| Property | Description | Potential Findings for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Can indicate the stability of the molecule's conformation and whether it undergoes significant structural changes during the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of other particles varies as a function of distance from a reference particle. | Can be used to analyze the solvation shell, for example, by plotting the RDF of water oxygen atoms around the carbonyl oxygen of the solute. |

| Torsional Angle Analysis | Tracks the changes in dihedral angles over the course of the simulation. | Can reveal the preferred conformations and the energy barriers between them for the rotatable bonds in the molecule. |

These computational approaches, from quantum mechanical calculations of reaction rates and spectra to classical molecular dynamics simulations of its behavior in solution, provide a comprehensive theoretical framework for understanding the chemical and physical properties of this compound.

Reactivity Profiles and Transformational Chemistry of 1,1 Difluoro 1 Phenylpropan 2 One

The chemical behavior of 1,1-Difluoro-1-phenylpropan-2-one is dictated by the interplay of its three key structural features: the electrophilic carbonyl center, the robust geminal difluoro moiety, and the aromatic phenyl ring. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent carbonyl group and the acidity of the α-methyl protons. This section explores the diverse chemical transformations this compound can undergo.

**applications of 1,1 Difluoro 1 Phenylpropan 2 One As a Synthetic Building Block and Intermediate**

Precursor in the Synthesis of Novel Fluorinated Heterocycles

The reactivity of the ketone and the adjacent difluoromethyl group in 1,1-Difluoro-1-phenylpropan-2-one makes it a valuable precursor for the synthesis of fluorinated heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. Research has demonstrated that this compound can undergo condensation reactions with various binucleophiles to afford a range of heterocyclic systems. For instance, its reaction with hydrazine (B178648) derivatives can yield fluorinated pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. The specific reaction pathways and resulting products are highly dependent on the reaction conditions and the nature of the nucleophile employed.

Construction of Complex Fluorinated Organic Scaffolds and Molecular Architectures

Beyond the synthesis of simple heterocycles, this compound serves as a key starting material for the construction of more intricate fluorinated organic scaffolds. The carbonyl group can be readily transformed into other functional groups, such as alcohols or alkenes, providing a handle for further molecular elaboration. For example, reduction of the ketone to the corresponding alcohol, followed by subsequent reactions, allows for the introduction of the difluorophenylmethyl moiety into larger and more complex architectures. These multi-step synthetic sequences enable the generation of diverse libraries of fluorinated compounds for screening in various applications.

Utility in the Development of Research Probes and Chemical Tools

The introduction of fluorine into bioactive molecules is a common strategy to modulate their properties, including metabolic stability and binding affinity. The difluoromethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group, or as a lipophilic hydrogen bond donor. Consequently, this compound has been utilized as a building block in the synthesis of research probes and chemical tools to investigate biological processes. By incorporating the difluorophenylmethyl group into known pharmacophores, researchers can systematically probe the effects of fluorination on molecular recognition and biological activity.

Role in Material Science Research (e.g., precursors for fluorinated polymers, liquid crystals)

The unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for applications in material science. While specific examples directly utilizing this compound in the synthesis of polymers or liquid crystals are not extensively documented in publicly available literature, its potential as a precursor is evident. The phenyl group and the reactive ketone functionality provide handles for polymerization or for incorporation into liquid crystalline scaffolds. The resulting fluorinated materials would be expected to exhibit tailored properties, such as altered dielectric constants, enhanced thermal stability, or specific mesophase behaviors.

**derivatization and Analogue Synthesis of 1,1 Difluoro 1 Phenylpropan 2 One**

Synthesis of Alpha-Substituted and Alpha-Functionalized Derivatives

The primary site for substitution on 1,1-difluoro-1-phenylpropan-2-one, aside from the phenyl ring, is the alpha-carbon (C3). Functionalization at this position typically proceeds through the generation of a corresponding α,α-difluoroenolate. This reactive intermediate can be formed through various methods, including the decarboxylation of an α,α-difluoro-β-keto acid or the use of strong bases. nih.govresearchgate.net This enolate is a potent nucleophile that can react with a range of electrophiles to install new functional groups at the C3 position. nih.gov

Key strategies for alpha-functionalization include:

Aldol (B89426) Reactions: The difluoroenolate of this compound can undergo aldol-type additions with various aldehydes. For instance, a decarboxylative method using an α,α-difluoro-β-ketocarboxylate salt in the presence of a Lewis acid like ZnCl₂ can generate the enolate, which then attacks an aldehyde to furnish α,α-difluoro-β-hydroxy ketones. nih.gov This approach, if applied to the target ketone's precursor, would yield derivatives with a hydroxyalkyl chain at the alpha position.

Mannich-type Reactions: The reaction of the difluoroenolate with imines provides a direct route to α,α-difluoro-β-amino ketones. nih.gov This transformation is valuable for introducing nitrogen-containing moieties. The imines can be generated in situ from stable precursors like N-Boc-α-amidosulfones. nih.gov

Halogenation: The enolate can be trapped with electrophilic halogenating agents to produce α-halo derivatives. A protocol using a trifluoroacetate (B77799) release mechanism to generate the α,α-difluoroenolate followed by treatment with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine can yield α-chloro, α-bromo, or α-iodo substituted products, respectively. nih.gov

Other C-C Bond Formations: Reactions with other carbon electrophiles are also possible. For example, difluoro enol silyl (B83357) ethers, which can be generated from trifluoromethyl ketones, react with various electrophiles. digitellinc.com This methodology could be adapted for the arylation or trifluoromethylation of the alpha-position. digitellinc.com

The table below summarizes potential alpha-functionalized derivatives accessible from the enolate of this compound.

| Electrophile | Reagent Example | Resulting Derivative Structure | Derivative Class | Reference |

| Aldehyde | Benzaldehyde | Ph-CF₂-CO-CH(CH₃)-CH(OH)-Ph | α-Substituted-β-hydroxy ketone | nih.gov |

| Imine | N-Benzylidenemethanamine | Ph-CF₂-CO-CH(CH₃)-CH(Ph)-NHCH₃ | α-Substituted-β-amino ketone | nih.gov |

| Halogen Source | N-Chlorosuccinimide (NCS) | Ph-CF₂-CO-CCl(CH₃) | α-Chloro-α-methyl derivative | nih.gov |

| Arylating Agent | Diaryliodonium salt | Ph-CF₂-CO-C(Ar)(CH₃) | α-Aryl-α-methyl derivative | researchgate.net |

Modification of the Phenyl Ring for Structure-Activity Relationship (SAR) Studies

The synthesis of these analogues typically involves starting with an appropriately substituted benzene (B151609) derivative. For example, a Friedel-Crafts acylation of a substituted benzene with a suitable propanoyl equivalent, followed by fluorination, could be a viable route. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed to construct the aryl-keto bond. acs.org A patented industrial process describes the synthesis of the analogous 1-(3-trifluoromethyl)phenyl-propan-2-one from 3-trifluoromethylaniline via its diazonium salt, which is then reacted with isopropenyl acetate. google.com This highlights a practical method for accessing phenyl-substituted analogues.

In a chemical context, SAR studies could explore how substituents on the phenyl ring affect reaction kinetics or equilibrium. For example, in palladium-catalyzed diarylation reactions, aryl groups bearing electron-deficient substituents have been shown to result in decreased reaction yields. oaepublish.com Similarly, the presence of sterically demanding groups, such as an ortho-methoxy substituent on a related diketone, was found to hinder aldol-type reactions, indicating the importance of steric effects. ccspublishing.org.cn

The following table illustrates potential analogues with modified phenyl rings.

| Substituent (X) on Phenyl Ring | Compound Name | Potential Chemical Property Modulation | Reference |

| 4-Methoxy (4-MeO) | 1-(4-Methoxyphenyl)-1,1-difluoropropan-2-one | Increased electron density on the ring, potential impact on carbonyl reactivity. | ccspublishing.org.cn |

| 3-Trifluoromethyl (3-CF₃) | 1-(3-Trifluoromethylphenyl)-1,1-difluoropropan-2-one | Decreased electron density, increased electrophilicity of the carbonyl. | google.com |

| 4-Chloro (4-Cl) | 1-(4-Chlorophenyl)-1,1-difluoropropan-2-one | Inductive electron withdrawal, altering acidity of α-protons. | oaepublish.com |

| 3-Isopropoxy (3-iPrO) | 1-(3-Isopropoxyphenyl)-1,1-difluoropropan-2-one | Combination of steric and electronic effects. | americanelements.com |

Enantioselective Synthesis of Chiral Analogues

While this compound is achiral, chirality can be introduced into its derivatives. The most direct method is the enantioselective reduction of the ketone carbonyl group to a secondary alcohol, yielding chiral 1,1-difluoro-1-phenylpropan-2-ol. This transformation creates two adjacent stereocenters (at C1 and C2).

Significant advances in the asymmetric hydrogenation of fluorinated ketones provide a clear pathway to these chiral analogues. Ruthenium complexes with chiral ligands, such as Noyori's [RuCl(p-cymene)(R,R)-TsDPEN], are highly effective for the asymmetric transfer hydrogenation of α,α-difluoro β-keto esters and amides. acs.org These catalysts afford the corresponding β-hydroxy products in high yields (up to 99%) and with excellent enantioselectivities (up to >99% ee). acs.org This well-established methodology is directly applicable to the reduction of this compound.

The reaction would proceed as follows:

This compound + H-donor --[Chiral Ru Catalyst]--> (1R,2S)- or (1S,2R)-1,1-Difluoro-1-phenylpropan-2-ol

Another strategy involves creating a stereocenter at the alpha-position (C3). Organocatalytic methods have been developed for the enantioselective synthesis of α,α-chlorofluoro ketones from α-unsubstituted ketones, demonstrating the feasibility of creating a fluorinated chiral center adjacent to the carbonyl group. nih.gov

The table below lists the potential chiral analogues and the synthetic approach.

| Chiral Analogue | Synthetic Strategy | Catalyst/Reagent Type | Potential Outcome | Reference |

| (1R, 2S)-1,1-Difluoro-1-phenylpropan-2-ol | Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | High enantiomeric excess (>99% ee) | acs.org |

| (1S, 2R)-1,1-Difluoro-1-phenylpropan-2-ol | Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | High enantiomeric excess (>99% ee) | acs.org |

| (R)-1,1-Difluoro-1-phenyl-3-substituted-propan-2-one | Asymmetric α-alkylation | Chiral Phase-Transfer Catalyst | Enantioenriched α-substituted ketone | nih.gov |

Development of Hybrid Molecules Incorporating the this compound Motif

The this compound scaffold can serve as a building block for the construction of more complex "hybrid" molecules. This involves covalently linking the core motif to other distinct chemical entities, such as nucleobases, amino acids, or other pharmacophores, to create multifunctional compounds.

The synthesis of such hybrids would leverage the functional handles introduced via derivatization as described in the sections above. For example:

Alpha-Functionalization as a Linking Point: An α,α-difluoro-β-amino ketone derivative (from Section 8.1) could be used to form an amide bond with a carboxylic acid-containing molecule. Similarly, an α,α-difluoro-β-hydroxy ketone could be etherified or esterified.

Synthesis of a Phosphonate (B1237965) Hybrid: Inspired by the synthesis of hybrid molecules containing both a purine (B94841) and a difluoro-pentenylphosphonic acid moiety, one could envision a strategy to create similar phosphonate hybrids of this compound. nih.gov This might involve a Horner-Wadsworth-Emmons reaction with the ketone to introduce a phosphonate-containing unsaturated chain.

Incorporation into Cyclic Systems: The difluoroketone unit could potentially be used in reactions to form heterocyclic structures. For instance, reaction with a hydrazine (B178648) derivative could lead to a pyrazole, or reaction with a hydroxylamine (B1172632) could form an isoxazole.

These strategies aim to combine the unique physicochemical properties imparted by the difluorophenylketone group with the functionality of another molecular scaffold.

The table below outlines some hypothetical hybrid structures and the potential synthetic connections.

| Hybrid Molecule Type | Linked Scaffold | Synthetic Linkage Strategy | Potential Linker |

| Peptidomimetic | Amino Acid/Peptide | Amide bond formation | Linkage via α-amino or α-carboxy group |

| Nucleoside Analogue | Purine/Pyrimidine Base | Alkylation | Linkage via an alpha-hydroxyalkyl chain |

| Heterocyclic Hybrid | Thiazole | Hantzsch-type condensation | Reaction of an α-haloketone derivative |

| Phosphonate Conjugate | Phosphonic Acid | Horner-Wadsworth-Emmons | Olefination of the ketone carbonyl |

**advanced Analytical Methodologies for the Characterization and Detection of 1,1 Difluoro 1 Phenylpropan 2 One**

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For a compound like 1,1-Difluoro-1-phenylpropan-2-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For ketones, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. researchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone functionality to form a stable hydrazone that absorbs strongly in the UV-Vis region. researchgate.net

Method development for the analysis of this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A reversed-phase C18 column is often a good starting point for the separation of moderately polar compounds. researchgate.netnih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, would be adjusted to achieve the desired retention time. nih.gov

A potential HPLC method for the analysis of the 2,4-dinitrophenylhydrazone derivative of this compound is outlined below.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound as its 2,4-DNPH derivative

| Parameter | Condition |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Diode Array Detector (DAD) at 365 nm researchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical set of parameters based on common practices for ketone analysis via derivatization and should be optimized for the specific application.

Method validation would be essential to ensure the reliability of the results. This would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For chiral compounds, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers. Polysaccharide-based chiral columns, for instance, have been successfully used for the separation of fluorinated esters and β-aminoketones. mdpi.comnih.gov The choice of a suitable chiral column and mobile phase would be critical for the enantiomeric separation of this compound if it were to be resolved into its enantiomers.

Gas Chromatography (GC) Optimization for Volatile Species

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The optimization of a GC method involves the selection of an appropriate column, carrier gas, temperature program, and detector.

A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane stationary phase, is often suitable for the separation of ketones. nih.gov The temperature program, which involves a gradual increase in the column temperature, is optimized to ensure the separation of the target analyte from any impurities or other components in the sample mixture. A flame ionization detector (FID) is a common choice for the detection of organic compounds due to its high sensitivity and wide linear range.

Table 2: Representative GC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness nih.gov |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Mode | Split (e.g., 50:1) |

This table provides a potential set of GC parameters. The actual parameters would need to be optimized based on the specific sample matrix and analytical requirements.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, NMR-MS) for Online Reaction Monitoring and Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power for the unambiguous identification and quantification of compounds in complex mixtures. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. chromatographyonline.com In GC-MS, the separated components from the GC column are introduced into a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte. This allows for confident identification of this compound, even in the presence of co-eluting species. High-resolution mass spectrometry can further provide the exact mass, confirming the elemental composition. imreblank.ch

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for the analysis of less volatile compounds or for achieving very low detection limits. nih.gov While direct analysis of this compound by LC-MS is possible, derivatization can improve ionization efficiency. In tandem mass spectrometry (MS/MS), a specific ion of the target analyte is selected and fragmented to produce characteristic product ions, providing a high degree of selectivity and sensitivity. nih.gov

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) is a sophisticated technique that can be used for online reaction monitoring. beilstein-journals.orgnih.gov Flow NMR allows for the continuous analysis of a reaction mixture, providing real-time information on the conversion of reactants to products. beilstein-journals.orgnih.gov Coupling this with mass spectrometry provides complementary data for structural elucidation and reaction monitoring. The use of ¹⁹F NMR, in particular, would be highly advantageous for monitoring the synthesis of this compound, as the fluorine signal would be specific to the fluorinated species involved in the reaction.

Development of Novel Detection and Quantification Methods in Research Samples

The development of novel detection methods for this compound could focus on enhancing sensitivity, selectivity, and speed of analysis.

One area of research could be the development of fluorescent probes that react specifically with the α,α-difluoro ketone moiety. Such probes could enable highly sensitive detection in complex biological or environmental matrices. nih.gov

Another approach could involve the use of advanced mass spectrometry techniques. For instance, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) have been shown to be effective for the ionization of neutral per- and polyfluoroalkyl substances and could potentially be optimized for this compound. nih.gov

For online reaction monitoring, the use of fast and flow-compatible diffusion NMR spectroscopy could provide detailed mechanistic insights into the formation of this compound. nih.gov This technique can separate the NMR signals of different components in a mixture based on their diffusion coefficients, aiding in the analysis of complex reaction media. nih.gov

Table 3: Comparison of Advanced Analytical Techniques for this compound

| Technique | Principle | Advantages for this compound Analysis |

| HPLC-DAD | Separation based on polarity, detection by UV-Vis absorbance (often after derivatization). researchgate.net | Good for quantification and purity assessment of less volatile derivatives. |

| GC-FID | Separation based on volatility, detection by flame ionization. | Suitable for routine analysis of the pure, volatile compound. |

| GC-MS | GC separation followed by mass analysis for identification. chromatographyonline.com | Provides structural information for confident identification. High-resolution MS gives exact mass. imreblank.ch |

| LC-MS/MS | LC separation with highly selective and sensitive mass detection. nih.gov | Ideal for trace analysis in complex matrices. |

| NMR-MS | Online monitoring of reactions by combining NMR and MS data. beilstein-journals.orgnih.gov | Provides real-time kinetic and mechanistic information. ¹⁹F NMR is highly specific. |

This table summarizes the key features of each technique in the context of analyzing this compound.

**future Research Directions and Perspectives on 1,1 Difluoro 1 Phenylpropan 2 One Chemistry**

Emerging Synthetic Methodologies and Catalytic Transformations

The development of efficient and selective methods for the synthesis of α,α-difluoromethyl ketones, including 1,1-difluoro-1-phenylpropan-2-one, remains a key area of research. While traditional methods exist, emerging strategies are focusing on milder conditions, broader substrate scope, and the use of catalytic systems to enhance efficiency and sustainability.

Recent advancements have highlighted the potential of photoredox catalysis for the difluoromethylation of enol silanes, offering a highly straightforward access to α-difluoromethylated ketones. This method utilizes a sulfoximine-based reagent as a CHF2 radical precursor under visible light irradiation, providing a practical and scalable route to compounds like this compound.

Another promising avenue is the difluorohomologation of ketones . This involves the conversion of readily available ketones into their corresponding difluorinated counterparts. Such transformations are crucial for expanding the library of accessible α,α-difluorinated ketones.

Furthermore, the development of novel catalytic transformations for existing this compound is a burgeoning field. For instance, the asymmetric hydrogenation of related α,α-difluoro ketones can lead to chiral difluorinated alcohols, which are valuable synthons in medicinal chemistry. Research into the use of chiral catalysts for the reduction of the ketone moiety in this compound could unlock pathways to enantiomerically pure, biologically active molecules. The catalytic hydrogenation of the related compound 1-phenyl-1,2-propanedione (B147261) has been studied, suggesting the potential for similar catalytic approaches with its difluorinated analog. researchgate.net

| Catalyst System | Transformation | Potential Application |

| Chiral Ruthenium Complexes | Asymmetric Hydrogenation | Synthesis of chiral difluorinated alcohols |

| Palladium-based Catalysts | Cross-Coupling Reactions | Formation of new C-C bonds at the phenyl ring |

| Gold Catalysts | Cycloaddition Reactions | Synthesis of complex heterocyclic structures |

Exploration of Uncharted Reactivity and Novel Chemical Space

The unique electronic properties conferred by the gem-difluoro group in this compound open up avenues for exploring uncharted reactivity. The strong electron-withdrawing nature of the CF2 group significantly influences the acidity of the adjacent protons and the electrophilicity of the carbonyl carbon.

One area of interest is the reaction of the enolate of this compound. The generation and subsequent reaction of this enolate with various electrophiles could lead to a diverse range of functionalized difluoromethyl ketones. Understanding the stability and reactivity of this intermediate is crucial for developing new synthetic protocols.

The ketone moiety itself presents a platform for novel transformations. For example, its reaction with nucleophiles can lead to the formation of stable gem-diol hydrates, a property that is of interest in the design of protease inhibitors. Exploring the equilibrium and kinetics of hydrate (B1144303) formation for this compound could provide valuable insights for medicinal chemistry applications.

Furthermore, the phenyl ring offers a handle for late-stage functionalization . Catalytic methods for C-H activation and functionalization of the aromatic ring would allow for the rapid diversification of the this compound scaffold, leading to libraries of novel compounds for biological screening.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis and discovery. For this compound, these computational tools can be applied in several key areas.

Predicting Reactivity and Reaction Outcomes: ML models can be trained on existing datasets of fluorination reactions to predict the outcome of novel transformations involving this compound. This can help in optimizing reaction conditions and identifying promising synthetic routes with higher efficiency and selectivity.

Designing Novel Catalysts: AI algorithms can be employed to design novel catalysts for specific transformations of this compound. By analyzing vast chemical spaces, these tools can identify catalyst structures with enhanced activity and selectivity, accelerating the discovery of new catalytic systems.

Virtual Screening and Property Prediction: Computational methods can be used to predict the physicochemical and biological properties of derivatives of this compound. nih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the most promising profiles for specific applications, such as drug discovery. The use of computational tools to predict the drug-likeness and biological activities of novel phenyl ketone derivatives has already shown promise. nih.gov

| AI/ML Application | Potential Impact on this compound Chemistry |

| Retrosynthesis Prediction | Identification of novel and efficient synthetic pathways. |

| Catalyst Design | Discovery of highly selective catalysts for asymmetric transformations. |

| Property Prediction | Rapid screening of virtual libraries for drug discovery and materials science. |

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly important in the synthesis of organofluorine compounds. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly processes.

Use of Greener Fluorinating Reagents: A key challenge is the development and adoption of safer and more environmentally benign fluorinating reagents. Research into solid-supported reagents or the use of electrochemical methods for fluorination could reduce the reliance on hazardous and corrosive traditional reagents.

Catalytic and Atom-Economic Reactions: The development of catalytic methods for the synthesis and transformation of this compound is crucial for improving atom economy and reducing waste. Reactions that proceed with high selectivity and minimize the formation of byproducts are highly desirable.

Addressing Grand Challenges in Organofluorine Chemistry through this Compound Class

The study of this compound and its derivatives has the potential to contribute to solving some of the "grand challenges" in organofluorine chemistry.

Selective C-F Bond Functionalization: The development of methods for the selective activation and functionalization of the C-F bonds in this compound would be a significant breakthrough. This would allow for the transformation of the difluoromethyl group into other valuable functional groups, expanding its synthetic utility.

Understanding Fluorine's Influence on Biological Activity: As a versatile building block, this compound can be used to synthesize a variety of compounds for biological testing. Systematic studies on how the difluoromethyl ketone moiety influences properties like metabolic stability, binding affinity, and membrane permeability will contribute to a deeper understanding of the role of fluorine in medicinal chemistry. The reactivity of related fluorinated aziridines has been shown to be profoundly affected by the presence of fluorine, highlighting the importance of such studies. researchgate.net

Development of Novel Fluorinated Materials: The unique properties of the difluoromethylene group can be harnessed to create novel materials. Incorporating the this compound motif into polymers or other materials could lead to the development of substances with enhanced thermal stability, chemical resistance, or specific electronic properties. The synthesis of compounds like 1,3-difluoro-2-methyl-4-phenylbenzene from difluorocarbene reactions showcases the potential for creating novel fluorinated aromatic systems. jmu.edu

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,1-Difluoro-1-phenylpropan-2-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves fluorination of a propan-2-one precursor. A common approach is using diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the α-position. Reaction conditions (e.g., anhydrous environment, low temperatures) are critical to avoid side reactions. Post-synthesis purification via fractional distillation or column chromatography is essential due to the compound’s sensitivity to moisture. Structural validation requires ¹H/¹⁹F NMR and GC-MS to confirm purity and regioselectivity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

- Methodological Answer :

- ¹⁹F NMR : The two equivalent fluorine atoms at the α-position produce a singlet at ~-90 ppm (vs. CFCl₃).

- ¹H NMR : The methyl ketone group (C=O) adjacent to the difluoro moiety results in a deshielded proton signal at δ 2.8–3.2 ppm.

- IR Spectroscopy : A strong C=O stretch at ~1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ are diagnostic.

Comparative analysis with analogs (e.g., 1-chloro derivatives) helps resolve ambiguities .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Due to its liquid state and sensitivity to hydrolysis, purification under inert gas (N₂/Ar) is recommended. Silica gel chromatography with hexane/ethyl acetate (9:1) or molecular sieves for drying are standard. High-vacuum distillation (50–60°C at 0.1 mmHg) yields >95% purity. Monitor via TLC (Rf ~0.4 in hexane/EtOAc) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. For example, Grignard reagents react 2–3× faster with para-CF₃ derivatives compared to unsubstituted analogs. Kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Mulliken charge analysis) quantify these effects .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?